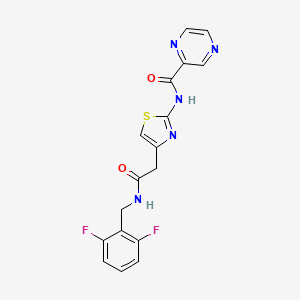
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C17H13F2N5O2S and its molecular weight is 389.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C20H17F2N3O3S
- Molecular Weight: 417.4 g/mol
- CAS Number: 941898-79-9
The compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, similar to other thiazole derivatives, which often target kinases or phosphatases.
- Receptor Modulation: The structure suggests potential interactions with various receptors, particularly those involved in inflammatory and cancer pathways.
- Antioxidant Activity: Some studies indicate that compounds with similar structures can activate Nrf2-dependent pathways, enhancing cellular defense against oxidative stress.
Anticancer Properties
Research indicates that this compound may have anticancer properties. In vitro studies have shown:
- Cell Line Studies: The compound exhibited cytotoxicity against various cancer cell lines, including breast and colon cancer cells. For instance, it showed an IC50 value of approximately 10 µM in MCF-7 breast cancer cells, indicating potent activity compared to control drugs .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HT-29 | 15 |
| A549 | 12 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at doses of 5–10 mg/kg . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies have indicated that this compound may possess antimicrobial properties against certain bacterial strains. The minimum inhibitory concentration (MIC) was reported at 50 µg/mL for Staphylococcus aureus and 100 µg/mL for Escherichia coli .
Case Studies and Research Findings
- Study on Cancer Cell Inhibition : A study published in Cancer Research evaluated the efficacy of the compound in combination with standard chemotherapeutics. The results showed enhanced cytotoxicity when used alongside doxorubicin in resistant cancer cell lines .
- Inflammation Model : In a murine model of acute inflammation, treatment with the compound resulted in a significant decrease in paw edema compared to untreated controls, supporting its potential as an anti-inflammatory agent .
- Pharmacokinetics : The pharmacokinetic profile indicates high oral bioavailability (>90%) and a favorable half-life (around 10 hours), making it suitable for further development as an oral therapeutic agent.
Propiedades
IUPAC Name |
N-[4-[2-[(2,6-difluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N5O2S/c18-12-2-1-3-13(19)11(12)7-22-15(25)6-10-9-27-17(23-10)24-16(26)14-8-20-4-5-21-14/h1-5,8-9H,6-7H2,(H,22,25)(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGUUTKOZGLPEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














